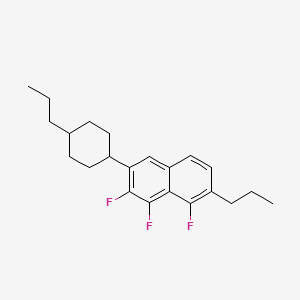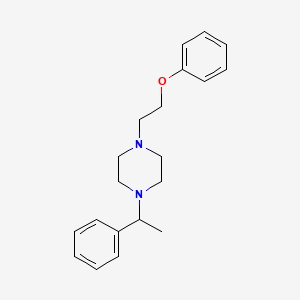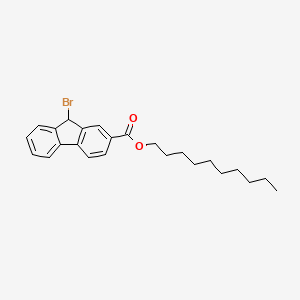![molecular formula C9H9FO B14187259 (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane CAS No. 865864-66-0](/img/structure/B14187259.png)
(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[®-Fluoro(phenyl)methyl]oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a fluorine atom attached to a phenyl group, which is in turn bonded to the oxirane ring. The stereochemistry of the compound is specified by the (2S) and ® designations, indicating the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[®-Fluoro(phenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of a fluorinated phenylmethanol derivative with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of (2S)-2-[®-Fluoro(phenyl)methyl]oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted epoxides or ring-opened products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-[®-Fluoro(phenyl)methyl]oxirane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity. Epoxides are known to interact with biological molecules, and the presence of the fluorine atom can enhance binding affinity and specificity.
Medicine: Research in medicine explores the compound’s potential as a pharmaceutical intermediate. Its ability to form stable, chiral molecules makes it a candidate for drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, (2S)-2-[®-Fluoro(phenyl)methyl]oxirane is used in the production of specialty chemicals and materials. Its reactivity and stereochemistry are leveraged in the manufacture of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2S)-2-[®-Fluoro(phenyl)methyl]oxirane involves its interaction with nucleophiles. The strained three-membered ring of the epoxide is highly reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, forming more stable products. The fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-[®-Chloro(phenyl)methyl]oxirane
- (2S)-2-[®-Bromo(phenyl)methyl]oxirane
- (2S)-2-[®-Iodo(phenyl)methyl]oxirane
Comparison: Compared to its halogenated analogs, (2S)-2-[®-Fluoro(phenyl)methyl]oxirane is unique due to the presence of the fluorine atom. Fluorine is highly electronegative, which can significantly alter the compound’s reactivity, stability, and biological activity. The smaller size of the fluorine atom compared to other halogens also affects the steric interactions in chemical reactions, making (2S)-2-[®-Fluoro(phenyl)methyl]oxirane distinct in its behavior and applications.
Eigenschaften
CAS-Nummer |
865864-66-0 |
|---|---|
Molekularformel |
C9H9FO |
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
(2S)-2-[(R)-fluoro(phenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9FO/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
KDCLZRHLDRBQFC-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@H](O1)[C@@H](C2=CC=CC=C2)F |
Kanonische SMILES |
C1C(O1)C(C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)



![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)

![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)

